Cas no 1807115-88-3 (Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate)

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate structure
1807115-88-3 structure
商品名:Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate
CAS番号:1807115-88-3
MF:C12H9BrF3NO2
メガワット:336.104573011398
CID:4947983

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate
    • インチ: 1S/C12H9BrF3NO2/c1-2-19-11(18)7-3-4-10(12(14,15)16)9(6-17)8(7)5-13/h3-4H,2,5H2,1H3
    • InChIKey: VICCZIGZYJZMMY-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(C#N)=C(C(F)(F)F)C=CC=1C(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 377
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 50.1

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015017505-1g
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate
1807115-88-3 97%
1g
1,564.50 USD 2021-06-18

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate 関連文献

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoateに関する追加情報

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate (CAS No. 1807115-88-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate, identified by its CAS number 1807115-88-3, is a significant compound in the realm of pharmaceutical chemistry. This benzoate derivative features a unique structural motif that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a 2-bromomethyl group, a 3-cyano substituent, and a 4-(trifluoromethyl) moiety endows the compound with distinct reactivity and functionalization possibilities, which are highly coveted in medicinal chemistry.

The compound's structure is particularly intriguing due to the combination of these functional groups. The 2-bromomethyl moiety serves as a versatile handle for further derivatization, allowing for the introduction of nucleophiles through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This reactivity is crucial in constructing complex molecular frameworks, which are often required in drug design. Additionally, the 3-cyano group introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets.

The 4-(trifluoromethyl) group is another key feature that contributes to the compound's utility in pharmaceutical applications. Trifluoromethyl groups are widely employed in drug development due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. In particular, this group can enhance the metabolic resistance of a molecule against cytochrome P450 enzymes, thereby prolonging its half-life in vivo. Furthermore, trifluoromethyl groups are often found in approved drugs due to their contribution to improved pharmacokinetic profiles.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting complex diseases such as cancer and inflammation. Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate has emerged as a promising building block in this context. For instance, researchers have leveraged its structural features to synthesize inhibitors of kinases and other enzymes involved in tumor progression. The bromomethyl group allows for facile introduction of azide or alkyne functionalities, enabling the construction of bispecific antibodies or small-molecule inhibitors with enhanced target specificity.

The cyano group also plays a pivotal role in these synthetic strategies. It can be converted into amide or carboxylic acid functionalities through hydrolysis or reduction reactions, providing access to a diverse array of derivatives with tailored properties. These transformations are particularly useful in generating lead compounds for drug discovery pipelines.

The trifluoromethyl group further enhances the compound's appeal as a pharmaceutical intermediate. Its electron-withdrawing nature can influence electronic properties, affecting both the reactivity and selectivity of chemical transformations. This feature is particularly valuable in designing molecules that exhibit optimal binding interactions with biological targets.

The synthesis of Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions that highlight modern synthetic methodologies. Starting from commercially available benzoic acid derivatives, the introduction of the bromomethyl group can be achieved through bromination followed by halogen-metal exchange and subsequent methylation. The cyano group is often introduced via cyanation reactions, which can be performed using copper(I) cyanide or other cyanating agents under controlled conditions. Finally, the trifluoromethyl group is incorporated through electrophilic aromatic substitution using trifluoroacetic anhydride or similar reagents.

The compound's versatility extends beyond its role as a synthetic intermediate. It has been employed in material science applications due to its ability to form coordination complexes with metal ions. These complexes exhibit unique properties that make them suitable for use as catalysts or luminescent materials. The combination of functional groups in Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate allows for tunable interactions with metal centers, leading to materials with tailored functionality.

In conclusion, Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate (CAS No. 1807115-88-3) is a multifaceted compound with significant implications in pharmaceutical and material science research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. The ongoing exploration of its synthetic potential and applications underscores its importance in advancing chemical research and drug development efforts.

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